1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole
Description
Properties
IUPAC Name |
[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-13(14-2-8-17(9-3-14)23-11-10-20-12-23)22-25-18(24)21-16-6-4-15(19)5-7-16/h2-12H,1H3,(H,21,24)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWPDXPYMDSKPN-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Imidazole Derivatives
Key Observations :
- The target compound’s ethanimidoyl bridge distinguishes it from simpler analogs like 1-[4-(chloromethyl)phenyl]-1H-imidazole , which lack extended bridging groups.
- Halogenation (e.g., 4-chloroanilino) is a recurring theme in antifungal imidazoles, as seen in Fenticonazole derivatives .
Pharmacological and Functional Comparisons
Key Observations :
- The target compound’s 4-chloroanilino group aligns with antifungal agents like Fenticonazole, where halogenated aryl groups enhance membrane penetration and target binding .
- Toxicity data for 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles highlight the importance of substituent choice in balancing efficacy and safety .
Key Observations :
Q & A
Q. What are the common synthetic routes for synthesizing 1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling, hydrogenation, and cyclization. Key intermediates may include halogenated phenyl precursors (e.g., bromobenzaldehyde derivatives) and protected imidazole intermediates. For example, Pd-catalyzed coupling reactions are employed to introduce substituents like ethanimidoyl groups, while hydrogenation steps (using catalysts like Raney nickel to avoid dehalogenation) are critical for reducing intermediates . Multi-step purification via silica gel chromatography or Biotage® systems ensures high purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring structure. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls. Thin-layer chromatography (TLC) monitors reaction progress, and elemental analysis ensures stoichiometric accuracy .
Q. What are the potential reactive sites on this compound for further functionalization in structure-activity relationship (SAR) studies?
Reactive sites include the ethanimidoyl group (for oxidation or substitution), the carbonyl oxygen (for esterification), and the 4-chloroaniline moiety (for nucleophilic aromatic substitution). These sites allow derivatization to explore pharmacological properties, as seen in analogous imidazole derivatives .
Advanced Research Questions
Q. How can researchers address challenges related to dehalogenation during catalytic hydrogenation steps in the synthesis of halogenated imidazole derivatives?
Dehalogenation can occur when using palladium-based catalysts (e.g., Pd/C). Switching to Raney nickel under controlled hydrogenation conditions preserves halogen substituents, as demonstrated in the synthesis of 2-(4-chlorophenyl)-4-formylimidazoles. Reaction parameters like solvent choice (ethanol vs. water) and catalyst loading must be optimized to minimize side reactions .
Q. What methodologies are recommended for resolving crystallographic data inconsistencies when determining the X-ray structure of this compound?
The SHELX system (e.g., SHELXL) is widely used for refining crystal structures, especially with high-resolution or twinned data. For complex imidazole derivatives, iterative refinement of thermal parameters and hydrogen atom positioning improves accuracy. Validation tools like R-factors and electron density maps help resolve ambiguities .
Q. How can molecular docking simulations be utilized to predict the biological activity of this compound against specific enzymatic targets?
Molecular docking tools (e.g., AutoDock Vina) model interactions between the compound and target proteins (e.g., cytochrome P450 enzymes). Key steps include preparing the ligand (protonation states, energy minimization) and defining the active site. Binding affinity scores and pose validation (via RMSD calculations) guide prioritization for in vitro assays, as applied in studies on imidazole-based HO-1 inhibitors .
Q. In analyzing biological activity data, how should researchers statistically validate the efficacy of this compound in in vitro assays against control groups?
Use dose-response curves (e.g., IC₅₀ calculations) and statistical tests (e.g., ANOVA with post-hoc Tukey tests) to compare efficacy across concentrations. Positive controls (e.g., fluconazole for antifungal assays) and replicates (n ≥ 3) ensure reliability. For example, studies on antifungal imidazoles report efficacy thresholds (e.g., 0.25% formulation strength) and reinfection rates to validate significance .
Q. How can regioselectivity challenges in substitution reactions on the imidazole ring be mitigated during derivatization?
Regioselectivity is influenced by directing groups (e.g., electron-withdrawing substituents) and reaction conditions. Pd-catalyzed C-H activation (e.g., using ligands like XPhos) selectively functionalizes specific positions. Precedents include the synthesis of 2,4-disubstituted imidazoles from amidines and α-halo ketones, where steric and electronic factors dictate substitution patterns .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via LC-MS to identify intermediates and byproducts. Adjust catalyst loading and solvent polarity to improve yields .
- Crystallography : For twinned crystals, use SHELXL's TWIN command and HKLF5 data format to refine structures .
- Biological Assays : Include cytotoxicity controls (e.g., MCF-7 cells) and validate target engagement using competitive binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
